N-Phenyl-N'-(2-cyclopropylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N’-(2-cyclopropylphenyl)urea is a compound belonging to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecular formula of N-Phenyl-N’-(2-cyclopropylphenyl)urea is C16H16N2O, and it has a molecular weight of 252.316 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-(2-cyclopropylphenyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, mild, and efficient, yielding high chemical purity . Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol. The use of 2,2,2-trifluoroethanol (TFE) as the solvent increases the electrophilicity of the hypervalent iodine species, facilitating the synthesis .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-Phenyl-N’-(2-cyclopropylphenyl)urea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These reactions can be scaled up for large-volume production, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(2-cyclopropylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-phenyl-N’-(2-cyclopropylphenyl)urea oxides, while reduction reactions may produce N-phenyl-N’-(2-cyclopropylphenyl)urea amines.
Scientific Research Applications
N-Phenyl-N’-(2-cyclopropylphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic properties, including antihyperglycemic activity.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(2-cyclopropylphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, its cytokinin-like activity in plants is related to its ability to induce shoot regeneration and promote chlorophyll synthesis . In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
N-Phenyl-N’-(2-cyclopropylphenyl)urea can be compared with other similar compounds, such as:
N-Phenyl-N’-(1,3,4-thiadiazol-2-yl)urea: Known for its cytokinin-like activity in plants.
N-Phenyl-N’-(3-chloro-1,2-benzisothiazol-7-yl)urea: Another compound with cytokinin-like activity but structurally different from N-Phenyl-N’-(2-cyclopropylphenyl)urea.
These comparisons highlight the unique properties and applications of N-Phenyl-N’-(2-cyclopropylphenyl)urea, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-(2-cyclopropylphenyl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNROWJNGBOCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.